CPI-4203

Vue d'ensemble

Description

Le CPI 4203 est un puissant inhibiteur de la déméthylase 5A spécifique à la lysine (KDM5A), avec une concentration inhibitrice (IC50) de 250 nanomolaires. Il est structurellement apparenté au CPI 455, mais est moins puissant. Le CPI 4203 entre en compétition avec le 2-oxoglutarate, un cofacteur de la KDM5A, et est principalement utilisé dans la recherche scientifique pour étudier la régulation épigénétique et la biologie du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du CPI 4203 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels par des réactions de substitution sélectives.

- Purification et cristallisation pour obtenir une pureté élevée.

Méthodes de production industrielle : La production industrielle du CPI 4203 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Optimisation des conditions de réaction pour maximiser le rendement et la pureté.

- Utilisation de solvants et de réactifs de qualité industrielle.

- Mise en œuvre de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le CPI 4203 subit diverses réactions chimiques, notamment :

Oxydation : Le CPI 4203 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du CPI 4203.

Substitution : Le CPI 4203 peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans des conditions contrôlées.

Principaux produits :

- Dérivés oxydés du CPI 4203.

- Formes réduites avec des groupes fonctionnels modifiés.

- Composés substitués avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

Le CPI 4203 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé pour étudier les mécanismes de la déméthylation des histones et la régulation épigénétique.

Biologie : Étudie le rôle de la KDM5A dans les processus cellulaires et l'expression des gènes.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement du cancer en ciblant les cellules cancéreuses tolérantes aux médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

5. Mécanisme d'action

Le CPI 4203 exerce ses effets en inhibant l'activité de la KDM5A, une enzyme responsable de la déméthylation de la lysine 4 sur l'histone H3. Cette inhibition conduit à une augmentation des niveaux d'histone H3 lysine 4 triméthylée (H3K4me3), ce qui affecte l'expression des gènes et la structure de la chromatine. L'inhibition de la KDM5A par le CPI 4203 est compétitive avec le 2-oxoglutarate, un cofacteur nécessaire à l'activité de l'enzyme .

Composés similaires :

CPI 455 : Un inhibiteur plus puissant de la KDM5A avec une structure similaire mais une puissance plus élevée.

Inhibiteurs de la KDM5 : D'autres inhibiteurs ciblant la famille des déméthylases KDM5, notamment des composés comme le CPI 455 et le CPI 4203.

Unicité : Le CPI 4203 est unique en raison de son action inhibitrice spécifique sur la KDM5A et de sa similarité structurelle avec le CPI 455. Bien qu'il soit moins puissant que le CPI 455, le CPI 4203 fournit des informations précieuses sur le rôle de la KDM5A dans la régulation épigénétique et la biologie du cancer .

Applications De Recherche Scientifique

Scientific Research Applications

CPI-4203 has a wide range of applications across various fields:

-

Cancer Research :

- Tumor Suppressor Gene Reactivation : Studies have shown that this compound can reactivate silenced tumor suppressor genes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

- Combination Therapies : The compound has demonstrated enhanced efficacy when used in combination with other anticancer agents, suggesting its potential role in multi-drug regimens for treating resistant cancer types.

-

Epigenetic Studies :

- Histone Modification Research : this compound is employed to study the mechanisms behind histone demethylation and its implications on gene regulation and cellular processes. This research is vital for understanding epigenetic dysregulation in various diseases .

- Neurodegenerative Disorders : Beyond cancer, this compound's ability to modulate epigenetic landscapes indicates potential applications in treating neurodegenerative diseases that exhibit epigenetic alterations.

- Drug Development :

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigating the effects of this compound on various cancer cell lines demonstrated significant reductions in cell viability and increased apoptosis rates. The results indicated that treatment with this compound led to the reactivation of several tumor suppressor genes previously silenced by methylation. -

Epigenetic Modulation :

In a separate investigation focused on neurodegenerative disorders, researchers utilized this compound to assess its impact on gene expression related to neuroprotection. The findings suggested that modulation of KDM5A activity could reverse some epigenetic changes associated with disease progression.

Mécanisme D'action

CPI 4203 exerts its effects by inhibiting the activity of KDM5A, an enzyme responsible for demethylating lysine 4 on histone H3. This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which affects gene expression and chromatin structure. The inhibition of KDM5A by CPI 4203 is competitive with 2-oxoglutarate, a cofactor required for the enzyme’s activity .

Comparaison Avec Des Composés Similaires

CPI 455: A more potent inhibitor of KDM5A with a similar structure but higher potency.

KDM5 Inhibitors: Other inhibitors targeting the KDM5 family of demethylases, including compounds like CPI 455 and CPI 4203.

Uniqueness: CPI 4203 is unique due to its specific inhibitory action on KDM5A and its structural similarity to CPI 455. Despite being less potent than CPI 455, CPI 4203 provides valuable insights into the role of KDM5A in epigenetic regulation and cancer biology .

Activité Biologique

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, particularly targeting KDM5A. This compound has garnered attention in cancer research and other fields due to its ability to modulate epigenetic regulation, which plays a crucial role in gene expression and cellular processes. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and potential therapeutic applications.

This compound functions primarily through competitive inhibition of KDM5A, an enzyme responsible for demethylating lysine 4 on histone H3 (H3K4). By inhibiting this enzyme, this compound leads to the accumulation of trimethylated histone H3 lysine 4 (H3K4me3), which is associated with active gene transcription. The compound competes with 2-oxoglutarate, a necessary cofactor for KDM5A activity, thereby disrupting the demethylation process.

Biological Activity and Research Findings

This compound has been investigated in various studies for its biological activity, particularly in cancer models. Key findings include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound effectively reduces cell proliferation in several cancer cell lines by reactivating silenced tumor suppressor genes. This effect is critical for its potential use as an anticancer agent.

- Induction of Apoptosis : The compound has been demonstrated to induce apoptosis in cancer cells, further supporting its role as a therapeutic agent in oncology. This apoptosis is linked to the reactivation of pathways that are typically suppressed in malignant cells.

- Combination Therapy Potential : this compound has been shown to enhance the efficacy of other anticancer agents when used in combination therapies. This synergistic effect suggests that it may be beneficial in treating drug-resistant cancers.

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| KDM5A Inhibition | Competitive inhibition leading to increased H3K4me3 levels and altered gene expression. |

| Cell Proliferation Reduction | Significant decrease in proliferation rates across various cancer cell lines. |

| Apoptosis Induction | Promotes programmed cell death in cancerous cells through reactivation of tumor suppressor genes. |

| Synergistic Effects | Enhances effectiveness when combined with other anticancer therapies. |

Case Studies

Several studies have explored the implications of this compound in specific cancer types:

- Breast Cancer Models : In vitro studies using breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study suggested that this compound could be a promising candidate for further development in breast cancer therapy.

- Lung Cancer Research : A recent investigation focused on non-small cell lung cancer (NSCLC) showed that this compound treatment resulted in reactivation of key tumor suppressor genes, leading to decreased tumor growth in xenograft models.

Applications Beyond Oncology

The potential applications of this compound extend beyond cancer treatment:

- Neurodegenerative Disorders : Given its role in epigenetic modulation, this compound may also have therapeutic implications for neurodegenerative diseases characterized by epigenetic dysregulation.

- Drug Development : As a tool compound, this compound is utilized in research settings to better understand the mechanisms underlying histone demethylation and epigenetic regulation, paving the way for new therapeutic strategies.

Propriétés

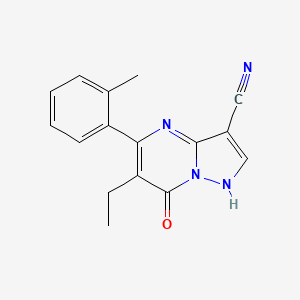

IUPAC Name |

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCSMPNEDSGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.